molecular formula C18H17NO5S B12370429 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B12370429
M. Wt: 359.4 g/mol
InChI Key: XFMCZHXUAWBOAL-UHFFFAOYSA-N
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Description

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring, a carboxylic acid group, and a sulfamoyl group attached to a phenylethyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the formation of the benzofuran ring through a cyclization reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran ring can also interact with cellular receptors, modulating various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-(methylsulfonyl)-2-phenyl-1H-indole-1-yl: This compound has a similar sulfamoyl group but differs in the core structure.

    3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylate: A closely related ester derivative.

Uniqueness

The uniqueness of 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid lies in its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-Methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current research findings.

  • Molecular Formula : C19H19NO4S
  • Molecular Weight : 373.43 g/mol
  • CAS Number : Not specified in the search results.

The compound exhibits several biological activities, primarily through its interactions with various biological targets:

  • Carbonic Anhydrase Inhibition :
    • Carbonic anhydrases (CAs) are metalloenzymes involved in the regulation of pH and bicarbonate levels in biological systems. Inhibitors of CAs can have therapeutic applications in cancer treatment and other diseases.
    • Preliminary studies suggest that benzofuran derivatives, including those similar to this compound, show moderate inhibitory effects on human carbonic anhydrases (hCAs) with varying Ki values ranging from 3.1 to 67.1 μM .
  • Antiproliferative Activity :
    • The compound has demonstrated antiproliferative effects against various cancer cell lines, particularly breast cancer cells (e.g., MCF-7 and MDA-MB-231). For instance, derivatives related to this compound have shown IC50 values as low as 2.52 μM, indicating significant growth inhibition .
    • The mechanism involves cell cycle arrest and induction of apoptosis, with treated cells showing increased sub-G1 phase populations, indicative of apoptotic activity .

Case Studies

Several studies have focused on the biological activity of benzofuran derivatives:

  • Study on Anticancer Effects : A study evaluated the effects of a benzofuran-based derivative (similar to our compound) on MDA-MB-231 cells. The results indicated that treatment led to significant cell cycle disturbances and increased apoptosis rates (from 0.47% to 8.11% for early apoptosis and from 0.31% to 23.77% for late apoptosis) .

Table 1: Biological Activity Overview

Biological ActivityObserved EffectReference
Carbonic Anhydrase InhibitionModerate to weak inhibition (Ki range: 3.1–67.1 μM)
Antiproliferative ActivityIC50 = 2.52 μM against MDA-MB-231
Apoptosis InductionEarly apoptosis: 8.11%; Late apoptosis: 23.77%

Table 2: Comparison with Other Benzofuran Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound A14.91Cell cycle arrest
Compound B>100No significant effect
This compound 2.52 Apoptosis induction

Properties

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

IUPAC Name

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C18H17NO5S/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13/h2-8,11,19H,9-10H2,1H3,(H,20,21)

InChI Key

XFMCZHXUAWBOAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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